[2-(4-Fluorophenyl)ethyl](pentan-3-yl)amine
CAS No.: 1019551-61-1
Cat. No.: VC3033004
Molecular Formula: C13H20FN
Molecular Weight: 209.3 g/mol
* For research use only. Not for human or veterinary use.
amine - 1019551-61-1](/images/structure/VC3033004.png)
Specification
CAS No. | 1019551-61-1 |
---|---|
Molecular Formula | C13H20FN |
Molecular Weight | 209.3 g/mol |
IUPAC Name | N-[2-(4-fluorophenyl)ethyl]pentan-3-amine |
Standard InChI | InChI=1S/C13H20FN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3 |
Standard InChI Key | WPSQESKSNFTPSF-UHFFFAOYSA-N |
SMILES | CCC(CC)NCCC1=CC=C(C=C1)F |
Canonical SMILES | CCC(CC)NCCC1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structure
2-(4-Fluorophenyl)ethylamine is a secondary amine characterized by a 4-fluorophenethyl group attached to a nitrogen atom, which is also bonded to a pentan-3-yl group. The compound features an asymmetrically substituted nitrogen atom, with one substituent being an aromatic system and the other an aliphatic branched chain.
The structural components include:
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A 4-fluorophenyl ring, where the fluorine atom is positioned para to the ethyl linker
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A two-carbon (ethyl) chain connecting the aromatic ring to the nitrogen
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A pentan-3-yl group (3-aminopentane) attached to the nitrogen atom
Based on comparative analysis with similar compounds, the following structural and molecular properties can be established:
Property | Value |
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Molecular Formula | C₁₃H₂₀FN |
Molecular Weight | 209.31 g/mol |
Exact Mass | 209.1580 g/mol |
Structural Classification | Secondary amine, Fluorophenethylamine derivative |
Functional Groups | Secondary amine, Fluoro-substituted aromatic ring |
The presence of the fluorine atom in the para position of the phenyl ring significantly influences the compound's electronic properties, while the pentan-3-yl substituent contributes to its steric and hydrophobic characteristics .
Physical and Chemical Properties
Physical Properties
The physical properties of 2-(4-Fluorophenyl)ethylamine can be inferred from structurally related compounds. Based on the properties of 2-(4-fluorophenyl)ethylamine and other fluorinated phenethylamines, the following characteristics are anticipated:
The compound is expected to be hygroscopic and may darken upon exposure to air and light due to oxidation of the amine functionality, similar to other secondary amines .
Chemical Properties
The chemical behavior of 2-(4-Fluorophenyl)ethylamine is largely determined by its secondary amine functionality and the electron-withdrawing effect of the fluorine substituent:
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The secondary amine nitrogen acts as a nucleophile, enabling reactions with electrophiles such as alkyl halides, acyl chlorides, and anhydrides
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The compound can form salts with acids, with the hydrochloride salt likely enhancing stability and water solubility
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The fluorine substituent reduces the electron density of the aromatic ring, affecting reactivity and binding properties
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The pentan-3-yl group provides steric hindrance around the nitrogen, potentially reducing reactivity compared to less hindered amines
The pKa of the protonated amine is estimated to be in the range of 9.5-10.5, similar to other secondary amines with aromatic substituents .
Synthetic Approaches
Several synthetic routes can be proposed for 2-(4-Fluorophenyl)ethylamine based on established methods for similar compounds.
Reductive Amination
One promising approach is reductive amination between 2-(4-fluorophenyl)acetaldehyde and pentan-3-amine:
Reaction Component | Details |
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Reagents | 2-(4-Fluorophenyl)acetaldehyde, Pentan-3-amine, Reducing agent (NaBH₃CN or H₂/Pd) |
Conditions | Methanol or THF, Room temperature to 60°C, pH 6-7 |
Expected Yield | 65-80% |
Advantages | Direct, single-step approach with commercially available starting materials |
The reaction likely proceeds through initial formation of an imine intermediate, followed by selective reduction to yield the secondary amine product .
Alkylation of Primary Amines
An alternative approach involves the alkylation of 2-(4-fluorophenyl)ethylamine with an appropriate pentan-3-yl halide:
Reaction Component | Details |
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Reagents | 2-(4-Fluorophenyl)ethylamine, 3-Bromopentane (or equivalent), Base (K₂CO₃, Et₃N) |
Conditions | Acetonitrile or DMF, 60-80°C, 12-24 hours |
Expected Yield | 40-60% (with potential for over-alkylation) |
Challenges | Control of mono- vs. di-alkylation products |
This approach requires careful control of reaction conditions to minimize formation of tertiary amine byproducts .
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction provides another viable synthetic route, starting from appropriate ketone precursors:
Reaction Component | Details |
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Reagents | 1-(4-Fluorophenyl)-4-pentanone (or similar), Formamide, Formic acid |
Conditions | 160-180°C, 1-2 hours (conventional heating) or 3 minutes (microwave) |
Post-processing | Hydrolysis and reduction steps |
Advantages | Established methodology for amine synthesis |
This approach has been demonstrated as effective for producing structurally diverse formamides that can be converted to the corresponding amines .
Analytical Characterization
Spectroscopic Properties
The spectroscopic profile of 2-(4-Fluorophenyl)ethylamine would be characterized by distinct features:
Analytical Method | Expected Key Features |
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¹H NMR | Aromatic protons (δ 6.9-7.2 ppm), CH₂CH₂N system (δ 2.6-3.0 ppm), pentan-3-yl signals (multiple signals δ 0.8-1.6 ppm) |
¹³C NMR | Aromatic carbons (δ 115-162 ppm with C-F coupling), aliphatic carbons (δ 10-60 ppm) |
Mass Spectrometry | Molecular ion at m/z 209, fragmentation pattern showing loss of ethyl groups (m/z 180), cleavage at C-N bonds |
IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹) |
The ¹⁹F NMR would show a characteristic signal for the para-fluorine substituent, typically in the range of -115 to -120 ppm relative to CFCl₃ .
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would be effective methods for analyzing 2-(4-Fluorophenyl)ethylamine:
Method | Parameters | Expected Results |
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GC-MS | DB-5 column, 50-280°C temperature program | Retention time dependent on column conditions; mass spectrum with m/z 209 (M⁺) |
HPLC | C18 reverse phase, methanol/water with triethylamine modifier | Retention between 5-15 minutes under standard conditions |
Derivatization with reagents such as FMOC or dansyl chloride may improve chromatographic properties and detection sensitivity for HPLC analysis .
Like many secondary amines, 2-(4-Fluorophenyl)ethylamine may form carcinogenic nitrosamines when exposed to nitrosating agents, necessitating appropriate handling precautions .
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